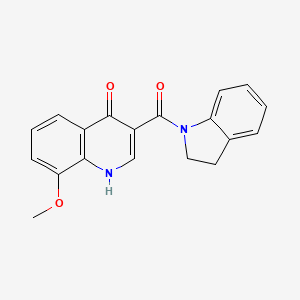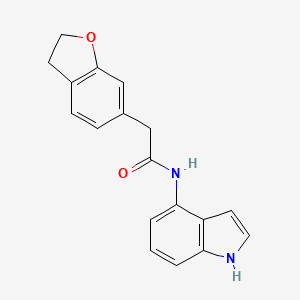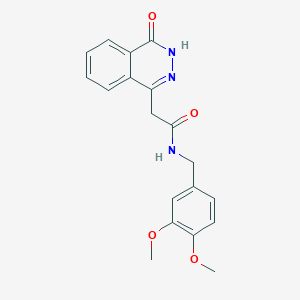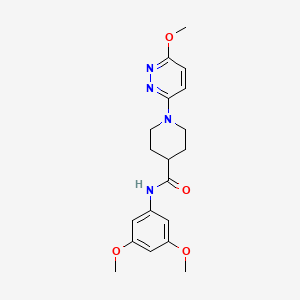
2,3-dihydro-1H-indol-1-yl(4-hydroxy-8-methoxyquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-1H-indol-1-yl(4-hydroxy-8-methoxyquinolin-3-yl)methanone is a complex organic compound that features both indole and quinoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole nucleus is a common structural motif in many natural products and synthetic drugs, while the quinoline ring system is known for its presence in antimalarial and antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(4-hydroxy-8-methoxyquinolin-3-yl)methanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indol-1-yl(4-hydroxy-8-methoxyquinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl(4-hydroxy-8-methoxyquinolin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for potential therapeutic uses, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(4-hydroxy-8-methoxyquinolin-3-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to the compound’s observed biological effects, such as enzyme inhibition or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinoline: A simpler compound with the quinoline ring system.
Tryptophan: An amino acid that contains the indole nucleus.
Uniqueness
2,3-dihydro-1H-indol-1-yl(4-hydroxy-8-methoxyquinolin-3-yl)methanone is unique due to the combination of both indole and quinoline moieties in a single molecule
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C19H16N2O3/c1-24-16-8-4-6-13-17(16)20-11-14(18(13)22)19(23)21-10-9-12-5-2-3-7-15(12)21/h2-8,11H,9-10H2,1H3,(H,20,22) |
InChI Key |
AQLAEZOWXSRWIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B10989039.png)

![5,6-dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B10989047.png)
![4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10989050.png)
![Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10989058.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B10989059.png)
![(5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10989064.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10989069.png)
![N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10989080.png)

![N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10989087.png)
![Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate](/img/structure/B10989090.png)

